1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol
Description
The compound 1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol (hereafter referred to as the target compound) is a carbazole-piperazine hybrid with a 2-chlorophenyl substituent on the piperazine ring. Carbazole derivatives are known for their diverse pharmacological activities, including antipsychotic, anticancer, and neurotransmitter modulation properties. The piperazine moiety enhances binding affinity to receptors such as dopamine and serotonin receptors, while the chlorophenyl group influences lipophilicity and steric interactions .
Properties
IUPAC Name |
1-carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O/c26-22-9-3-6-12-25(22)28-15-13-27(14-16-28)17-19(30)18-29-23-10-4-1-7-20(23)21-8-2-5-11-24(21)29/h1-12,19,30H,13-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNJFJYZPYKYHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Key Intermediates
Core Structural Considerations
The target molecule consists of three modular components:
- Carbazole nucleus : Provides aromatic stability and serves as the primary scaffold.
- 2-Chlorophenyl-piperazine : Introduces a halogenated aryl group for structural diversity.
- Propan-2-ol linker : Bridges the carbazole and piperazine groups via ether and amine linkages.
Synthetic routes typically follow a convergent approach , where intermediates are prepared separately and coupled in later stages.
Intermediate Synthesis
Carbazole-Epoxide Intermediate
A critical precursor is 4-(2,3-epoxypropoxy)carbazole , synthesized via nucleophilic substitution between 4-hydroxycarbazole and epichlorohydrin. This reaction is conducted in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) at 20–40°C, yielding the epoxide in >90% purity after crystallization:
$$
\text{4-Hydroxycarbazole} + \text{Epichlorohydrin} \xrightarrow{\text{Base, DMF}} \text{4-(2,3-Epoxypropoxy)carbazole}
$$
Key parameters :
- Solvent : DMF or THF enhances reaction kinetics.
- Base : Alkali hydroxides (e.g., NaOH) or tertiary amines (e.g., DIPEA) facilitate deprotonation.
4-(2-Chlorophenyl)piperazine
The piperazine component is synthesized via Ullmann coupling or nucleophilic aromatic substitution, though commercial availability often makes this intermediate purchasable. For lab-scale synthesis, 2-chloroaniline is reacted with bis(2-chloroethyl)amine under refluxing ethanol, followed by cyclization.
Stepwise Preparation Methods
Epoxide Ring-Opening with Piperazine
The primary route involves nucleophilic attack of 4-(2-chlorophenyl)piperazine on the epoxide intermediate. This exothermic reaction proceeds in alcoholic or ether solvents (e.g., ethanol, THF) at 25–60°C:
$$
\text{4-(2,3-Epoxypropoxy)carbazole} + \text{4-(2-Chlorophenyl)piperazine} \xrightarrow{\text{EtOH, Δ}} \text{Target Compound}
$$
Optimized conditions :
Alternative Pathway: Propanolamine Coupling
A secondary method involves pre-forming the propanolamine linker. 3-(Piperazin-1-yl)propan-1-ol is synthesized via reductive amination of piperazine with 3-chloropropanol, followed by coupling to 9H-carbazole using Mitsunobu conditions:
$$
\text{3-(Piperazin-1-yl)propan-1-ol} + \text{9H-Carbazole} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$
Advantages :
- Avoids epoxide handling.
- Higher functional group tolerance.
Process Optimization and Scalability
Solvent and Temperature Effects
Purification Techniques
Analytical Characterization
Spectroscopic Data
Industrial and Pharmacological Relevance
Scalability Challenges
- Epoxide stability : Requires inert atmosphere and low-temperature storage.
- Cost drivers : 4-(2-Chlorophenyl)piperazine accounts for 60% of raw material costs.
Chemical Reactions Analysis
1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring or the carbazole moiety.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, potentially altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines, halides). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol serves as a valuable building block in organic synthesis. Its structure allows for:
- Synthesis of Complex Molecules: It can be utilized to create more intricate compounds through various organic reactions, including cyclization and substitution reactions.
Biology
The compound's structural features enable it to interact with biological macromolecules, making it significant in:
- Drug Design: Its ability to fit into specific biological targets allows it to be explored as a potential drug candidate. The interactions with receptors and enzymes can lead to the modulation of biological pathways.
Medicine
Potential therapeutic applications include:
- Antidepressant Activity: Due to its piperazine component, it may exhibit effects similar to known antidepressants by interacting with serotonin receptors.
- Antiviral Properties: Preliminary studies suggest that derivatives of carbazole compounds may possess antiviral activity against viruses such as hepatitis C virus (HCV) .
Industry
The compound's electronic properties make it suitable for:
- Organic Electronics: It can be used in the development of organic semiconductors and advanced materials due to its conductive properties.
Neurotransmitter Interaction Studies
Research indicates that structurally similar compounds can modulate neurotransmitter systems. For instance:
- A study on related carbazole derivatives showed that modifications at the piperazine ring significantly influenced their ability to interact with dopamine and serotonin receptors, suggesting that optimizing these substituents could enhance therapeutic efficacy .
Antiviral Activity Assessment
In a comparative study of carbazole derivatives, specific substitutions were found to improve antiviral activity against HCV. This highlights the potential for structural modifications in enhancing the therapeutic profiles of related compounds .
Mechanism of Action
The mechanism by which 1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol exerts its effects involves interactions with molecular targets such as receptors, enzymes, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
Analysis of Structural and Functional Differences
Chlorophenyl Positional Isomerism: The target compound’s 2-chlorophenyl group differs from the 3-chlorophenyl analog (CAS 328015-91-4). For instance, meta-substituted chlorophenyl groups may enhance π-π stacking in hydrophobic pockets compared to ortho-substituted derivatives .
Substituent Bulk and Polarity :
- The 3-chloro-2-methylphenyl analog (CAS 347369-51-1) introduces a methyl group, increasing steric bulk and lipophilicity. This could enhance membrane permeability but reduce solubility .
- The 3,5-dimethylpyrazole derivative (CAS 300389-96-2) replaces the piperazine-chlorophenyl group with a heterocyclic ring, likely altering hydrogen-bonding interactions and metabolic stability .
Bioactivity Insights: The cyclopropylamino analog (Ki = 6309.57 nM) shows moderate receptor affinity, suggesting that replacing piperazine with smaller substituents may weaken binding. This highlights the importance of the piperazine-chlorophenyl motif in the target compound’s activity .
Methodological Considerations
- Structural Analysis : Tools like Multiwfn (for electron density and orbital analysis) and SHELX (for crystallographic refinement) are critical for characterizing these compounds .
- Noncovalent Interactions: Studies using electron density-derived methods (e.g., NCI plots) reveal how substituents influence van der Waals forces and hydrogen bonding, guiding drug design .
Biological Activity
1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol, also known by its CAS number 324773-76-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant data, case studies, and research findings.
The chemical structure of this compound includes a carbazole moiety, which is known for its diverse biological activities. Below are some key properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H26ClN3O |
| Molecular Weight | 419.95 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 436.6 ± 45.0 °C |
| Flash Point | 217.8 ± 28.7 °C |
| LogP | 6.70 |
Research indicates that compounds containing the carbazole structure often interact with various biological targets, including G protein-coupled receptors (GPCRs). GPCRs are pivotal in mediating cellular responses to hormones and neurotransmitters, influencing numerous physiological processes . The presence of a piperazine ring in the structure suggests potential interactions with serotonin and dopamine receptors, which are crucial in psychiatric and neurological disorders.
Antidepressant Activity
A study focusing on the antidepressant-like effects of similar compounds demonstrated that they could significantly reduce depressive-like behaviors in animal models. The mechanism was attributed to the modulation of serotonergic and noradrenergic systems, which are commonly targeted in antidepressant therapies .
Antitumor Activity
Recent investigations have highlighted the potential antitumor properties of carbazole derivatives. For instance, compounds with similar structures have shown inhibition of tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The specific compound under discussion has not been extensively studied for antitumor effects; however, its structural analogs have displayed promising results.
Neuroprotective Effects
Neuroprotective properties have been observed in compounds related to this compound. These effects are often linked to antioxidant activity and the ability to modulate neuroinflammatory pathways .
Study on Behavioral Effects
A behavioral study assessed the impact of a similar compound on anxiety and depression in rodents. Results indicated significant reductions in anxiety-like behavior as measured by the elevated plus maze test, suggesting that compounds with this structural framework may possess anxiolytic properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol?
- Methodology : The compound is typically synthesized via sequential alkylation and coupling reactions. For example:
Alkylation : React 4-(2-chlorophenyl)piperazine with 1-bromo-2-propanol to form the intermediate 3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol .
Coupling : Combine the intermediate with carbazole under basic conditions (e.g., sodium hydride) to form the final product.
- Key Considerations : Solvent choice (e.g., DMF or THF) and reaction temperature (60–80°C) significantly impact yield. Purity is verified via HPLC or NMR .
Q. How is the compound characterized structurally?
- Techniques :
- X-ray crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm bond angles, stereochemistry, and intermolecular interactions .
- Spectroscopy : NMR (¹H/¹³C) for functional group validation, and mass spectrometry (HRMS) for molecular weight confirmation .
Advanced Research Questions
Q. How do structural variations (e.g., chlorophenyl substitution position) influence biological activity?
- Methodology :
- Comparative SAR Studies : Synthesize analogs (e.g., 3-chlorophenyl vs. 2-chlorophenyl derivatives) and test receptor-binding affinity (e.g., dopamine D2/D3 receptors) using radioligand assays .
- Computational Modeling : Use Gaussian or Multiwfn to calculate electrostatic potential maps and identify critical noncovalent interactions (e.g., π-π stacking with receptor residues) .
- Key Finding : 2-chlorophenyl substitution may enhance steric hindrance, reducing binding affinity compared to 3-chloro analogs .
Q. How can conflicting pharmacological data between studies be resolved?
- Approach :
Purity Analysis : Use LC-MS to rule out impurities or isomers (e.g., enantiomers from asymmetric synthesis) .
Assay Standardization : Compare in vitro conditions (e.g., buffer pH, cell lines) across studies. For CNS targets, ensure blood-brain barrier permeability assays are consistent .
- Case Study : Discrepancies in IC₅₀ values for serotonin receptor binding may stem from differences in radioligand concentration or membrane preparation methods .
Q. What computational tools are recommended for analyzing electronic properties?
- Tools :
- Multiwfn : Calculate electron localization function (ELF) and Fukui indices to predict reactive sites for electrophilic/nucleophilic attacks .
- Noncovalent Interaction (NCI) Analysis : Visualize van der Waals interactions and hydrogen bonding using promolecular densities (e.g., VMD or PyMOL plugins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
